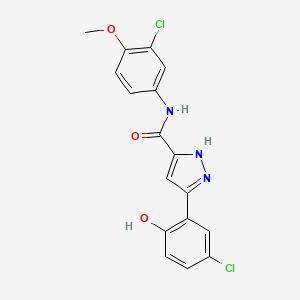![molecular formula C24H28O4 B14090351 (Z)-6,8'7,3'-Diligustilide;3-Butylidene-3,4,5,5a,6,6',7',7a-octahydro-6-propylspiro[cyclobut[e]isobenzofuran-7(1H),1'(3'H)-isobenzofuran]-1,3'-dione](/img/structure/B14090351.png)
(Z)-6,8'7,3'-Diligustilide;3-Butylidene-3,4,5,5a,6,6',7',7a-octahydro-6-propylspiro[cyclobut[e]isobenzofuran-7(1H),1'(3'H)-isobenzofuran]-1,3'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Angelicide is a bioactive compound found in the medicinal plant Angelica sinensis, commonly known as Dong Quai. This compound is part of a larger group of phytochemicals that contribute to the therapeutic properties of the plant. Angelica sinensis has been used in traditional Chinese medicine for centuries to treat various ailments, including gynecological disorders, cardiovascular diseases, and inflammatory conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The extraction of angelicide from Angelica sinensis involves several steps. Initially, the dried roots of the plant are ground into a fine powder and defatted using a chloroform-methanol mixture. The oligosaccharides and small coloring molecules are removed by refluxing with 80% ethanol at room temperature. The filtered and dried residues are then used to extract the water-soluble polysaccharide mixture .
Industrial Production Methods: Industrial production of angelicide typically involves large-scale extraction processes. These processes are optimized to maximize yield and purity. Techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are commonly used to isolate and purify angelicide from the plant material .
Analyse Des Réactions Chimiques
Types of Reactions: Angelicide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to create derivatives for specific applications.
Common Reagents and Conditions: Common reagents used in the chemical reactions involving angelicide include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like methanol, ethanol, and chloroform are frequently used in these reactions .
Major Products Formed: The major products formed from the chemical reactions of angelicide depend on the type of reaction and the conditions used. For instance, oxidation of angelicide can lead to the formation of various oxidized derivatives, which may have enhanced biological activities .
Applications De Recherche Scientifique
Angelicide has a wide range of scientific research applications due to its bioactive properties. In chemistry, it is studied for its potential as a precursor for synthesizing new compounds. In biology and medicine, angelicide is researched for its anti-inflammatory, antioxidant, and anticancer properties. It has shown promise in the treatment of cardiovascular diseases, gynecological disorders, and immune system modulation .
Mécanisme D'action
The mechanism of action of angelicide involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase. Additionally, angelicide can interact with cellular receptors and signaling pathways that regulate immune responses and cell proliferation .
Comparaison Avec Des Composés Similaires
Angelicide is similar to other compounds found in Angelica sinensis, such as ligustilide and butylidenephthalide. it is unique in its specific bioactive properties and its ability to modulate multiple biological pathways. Other similar compounds include furanocoumarins like archangelicin and bergapten, which also exhibit various therapeutic effects .
Conclusion
Angelicide is a significant bioactive compound with a wide range of applications in scientific research and medicine. Its unique properties and diverse biological activities make it a valuable subject of study for developing new therapeutic agents and understanding the mechanisms of traditional herbal medicine.
Propriétés
IUPAC Name |
3'-butylidene-6'-propylspiro[4,5-dihydro-2-benzofuran-3,7'-5,5a,6,7a-tetrahydro-4H-cyclobuta[g][2]benzofuran]-1,1'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-3-5-11-19-16-13-12-14-17(8-4-2)24(21(14)20(16)23(26)27-19)18-10-7-6-9-15(18)22(25)28-24/h6,9,11,14,17,21H,3-5,7-8,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSOMZQRYGBSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C3C(CC2)C(C34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090270.png)
![6-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol](/img/structure/B14090272.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090274.png)
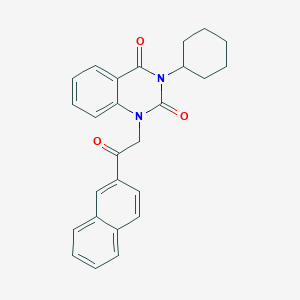
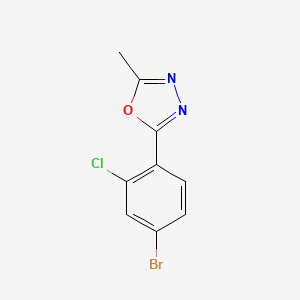
![6-benzyl-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,2,4-triazin-5-ol](/img/structure/B14090279.png)
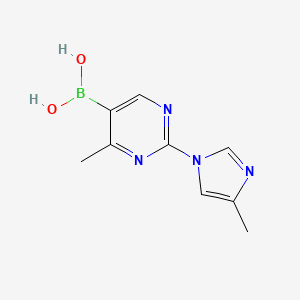
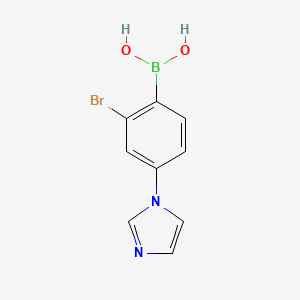
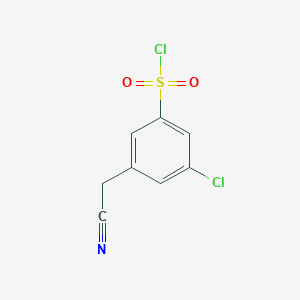
![(5R)-3,3-dideuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14090306.png)
![7-(Azepan-1-yl)-5-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14090314.png)
![1-(3,4-Diethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090317.png)
![1-(3-Ethoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090320.png)
